molecular formula C15H11Cl6N3O2 B1365283 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 42880-07-9

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B1365283
CAS RN: 42880-07-9
M. Wt: 478 g/mol
InChI Key: ZJRNXDIVAGHETA-GQCTYLIASA-N
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Description

This compound is a solid at 20 degrees Celsius and is sensitive to light . It has a molecular weight of 477.97 .


Molecular Structure Analysis

The molecular formula of this compound is C15H11Cl6N3O2 . The InChI code is 1S/C15H11Cl6N3O2/c1-25-9-5-3-8 (7-10 (9)26-2)4-6-11-22-12 (14 (16,17)18)24-13 (23-11)15 (19,20)21/h3-7H,1-2H3/b6-4+ .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 477.97 .

Scientific Research Applications

Antimalarial Activity

A related compound, 2-substituted amino-4,6-bis(trichloromethyl)-1,3,5-triazines, demonstrated modest antimalarial activity in research. Specifically, compounds of type III showed this activity, with one variant exhibiting higher potency due to a specific side chain (Werbel et al., 1987).

Photopolymerization in Dental Composites

2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine has been used as a visible light photo-initiator in the creation of dental composites. Its photochemical behavior was analyzed using UV-Vis absorption spectroscopy, proving effective in the copolymerization of specific compounds in the presence of a photoinitiator (Song et al., 2014).

Photoacid Generation for Photoresist Formulations

This triazine derivative, particularly 2-[(4‘-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine, is involved in photoacid generation in photoresist formulations. Its photochemistry and photophysics were investigated, confirming C−Cl bond cleavage as a primary photochemical step (Pohlers et al., 1997).

Use in UV-Crosslinking and Photoinitiation

2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine was explored as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. It also acted as an effective co-initiator in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).

In Peptide Synthesis

Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, a related compound, was shownto be effective in activating carboxylic acids for peptide synthesis. This reagent proved versatile in condensing lipophilic and sterically hindered carboxylic acids with amines, and in the synthesis of peptides, including those containing Aib-Aib sequences, with high yield and purity (Jastrząbek et al., 2013).

DNA and RNA Binding Agents

2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1,3,5-triazine and its derivatives were synthesized and found to bind strongly to DNA model sequences. Some compounds inhibited topoisomerase II from microbial sources, while others showed binding to both DNA and RNA model sequences (Spychała et al., 1994).

Dendrimeric Complexes and Magnetic Behaviors

The synthesis of dendrimeric complexes using triazine derivatives, including 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and related compounds, was explored. These complexes, involving Fe(III) and Cr(III), were characterized and their magnetic behaviors analyzed (Uysal & Koç, 2010).

Novel Photoinitiator for LED Irradiation

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine was identified as a high-performance photoinitiator under LED exposure, effective in the free radical photopolymerization of (meth)acrylates. This compound exhibited higher efficiency in certain photoinitiating systems compared to traditional photoinitiators (Zhang et al., 2014).

Antimicrobial Activity

Certain 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines displayed microbial activity against gram-positive and gram-negative bacteria. These compounds were synthesized by reacting 2(4-chloro phenyloxy)-4,6-dichloro-1,3,5-triazine with variousaryl hydrazine derivatives and were characterized by elemental analysis and IR spectral studies (Chaudhari et al., 2007).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNXDIVAGHETA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

42880-07-9
Record name 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Rademacher - 2016 - reposit.haw-hamburg.de
Eine Methode zum Nachweis von Epoxid-Vernetzern bzw. Isocyanaten existiert bereits. Diese beruht auf der Pyrolyse-Gaschromatographie/Massenspektroskopie (pyGC-MS). …
Number of citations: 0 reposit.haw-hamburg.de

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